Pharmacokinetic Differentiation: M10 Exhibits Distinct AUC, Cmax, and Half-Life vs. Parent Drug
In a controlled rat study, Vilazodone carboxylic acid (M10) demonstrated significantly different pharmacokinetic parameters compared to the parent drug Vilazodone. The area under the curve (AUC0→t) for M10 was 254.34 ng/mL•h, while Vilazodone's AUC0→t was 552.84 ng/mL•h, indicating a 53.9% lower systemic exposure for the metabolite [1]. Furthermore, M10's Cmax was 26.19 ng/mL, compared to Vilazodone's 69.37 ng/mL, a 62.2% reduction in peak concentration. The elimination half-life (t1/2) of M10 was 5.99 h, which is 38.7% longer than Vilazodone's 4.32 h. These quantitative differences are crucial for differentiating parent drug from metabolite in bioanalytical assays.
| Evidence Dimension | Pharmacokinetic Parameters (AUC0→t, Cmax, t1/2) |
|---|---|
| Target Compound Data | AUC0→t: 254.34 ± 25.17 ng/mL•h; Cmax: 26.19 ± 5.90 ng/mL; t1/2: 5.99 ± 1.71 h |
| Comparator Or Baseline | Vilazodone (Parent Drug): AUC0→t: 552.84 ± 150.37 ng/mL•h; Cmax: 69.37 ± 21.33 ng/mL; t1/2: 4.32 ± 0.23 h |
| Quantified Difference | AUC0→t: -53.9%; Cmax: -62.2%; t1/2: +38.7% |
| Conditions | Rat plasma following oral administration of vilazodone, quantified via UPLC-MS/MS (n=4, Mean ± SD). |
Why This Matters
These distinct pharmacokinetic values are essential for developing and validating specific, sensitive analytical methods to accurately quantify vilazodone and its metabolites in biological matrices, a key requirement for preclinical and clinical drug development.
- [1] Xia, M., et al. (2024). Quantitative investigation of drug-drug interaction between bergenin and vilazodone in rats through UPLC-MS/MS assay. BMC Chemistry, 18, 89. View Source
